2(3H)-Benzoxazolethione, 5,6-dichloro-
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Description
Imidazole derivatives, which may be structurally similar to the compound you mentioned, have a unique place in the field of medicinal chemistry . They are constituents of several natural compounds like histamine, biotin, alkaloids, and nucleic acids .
Synthesis Analysis
The synthesis of imidazole derivatives has been a major area of interest for many medicinal chemists . Various biologically active synthetic compounds have a five-membered nitrogen-containing heterocyclic ring in their structures .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
In a study, an excited-state intramolecular proton-transfer (ESIPT) active fluorophore and a non-ESIPT were extracted from 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) based carbon dots .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a chemical reagent useful for the dehydrogenation of alcohols, phenols, and steroid ketones .Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dichloro-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBINOCIWGIJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443426 |
Source
|
Record name | 2(3H)-Benzoxazolethione, 5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolethione, 5,6-dichloro- | |
CAS RN |
71865-29-7 |
Source
|
Record name | 2(3H)-Benzoxazolethione, 5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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